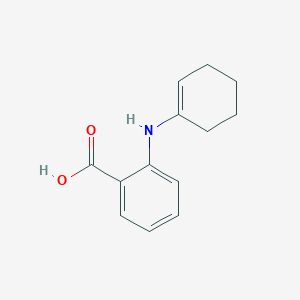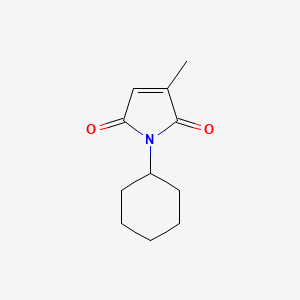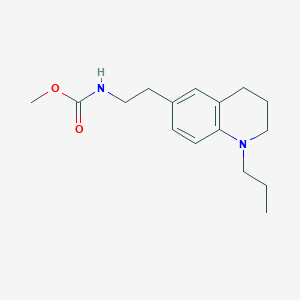![molecular formula C23H21N3OS B2650265 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide CAS No. 899960-97-5](/img/structure/B2650265.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide” is a complex compound that has been studied for its potential applications . It’s part of a class of compounds known as imidazoles, which are key components to functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of this compound involves the design of a therapeutic active Pd(II) complex with the new ligand in good yield . The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Molecular Structure Analysis
The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis
The in vitro antiproliferative effect of the ligand and Pd(II) complex were tested against various carcinoma cell lines . The metal complex exhibited excellent antiproliferative potency with a significant IC50 value .Physical and Chemical Properties Analysis
The structure of the ligand and its Pd(II) complex was characterized via various spectroscopy techniques, indicating its complex molecular structure .Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of benzimidazole derivatives is in the field of corrosion inhibition. A study detailed the corrosion inhibiting properties of novel benzimidazole compounds for mild steel in HCl. These compounds demonstrated excellent anticorrosion capacity, with chloride substituted benzimidazole showing the highest performance. The study utilized gravimetric, electrochemical, and scanning electron microscopy (SEM) techniques, alongside computational methods, to elucidate the interaction between the inhibitors and the mild steel surface, revealing that these compounds act as mixed-type inhibitors and follow the Langmuir adsorption model (Chaouiki et al., 2020).
Antitumor Activity
Benzimidazole derivatives have also shown promise in the realm of antitumor research. A study on thiazolo[3,2-a]pyrimidine derivatives bearing a benzimidazole moiety revealed marked antitumor activity against several cancer cell lines, demonstrating their potential as anticancer compounds with inhibitory activities against Aurora A kinase and KSP (El‐All et al., 2015).
Material Science and Luminescence
In material science, benzimidazole derivatives exhibit aggregation-induced emission (AIE) properties, making them suitable for applications in optoelectronics and fluorescence sensing. A study on N-substituted tetraphenylethene-based benzimidazoles demonstrated their potential in creating materials with fast-recoverable mechanochromism and blue electroluminescence, highlighting their utility in the development of advanced optical materials and devices (Zhang et al., 2018).
Molecular Modeling and QSAR Studies
Benzimidazole derivatives have been the subject of quantitative structure–activity relationship (QSAR) and molecular modeling studies to predict their biological activity. For instance, novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides were synthesized and evaluated for their antitumor activity, with QSAR studies helping to understand their mechanism of action (Tomorowicz et al., 2020).
Mécanisme D'action
The tumor inhibitory mechanism of the Pd(II) complex is due to its antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis . The potential photo-induced binding mode on double-stranded calf thymus DNA and protein cleavage activity study on pBR322 DNA of the complex confirmed its apoptotic characteristics .
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c27-22(15-8-16-28-17-9-2-1-3-10-17)24-19-12-5-4-11-18(19)23-25-20-13-6-7-14-21(20)26-23/h1-7,9-14H,8,15-16H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALQNDNRNORFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6-Dihydrobenzo[b][1]benzazepin-11-yl-(2-fluorophenyl)methanone](/img/structure/B2650185.png)


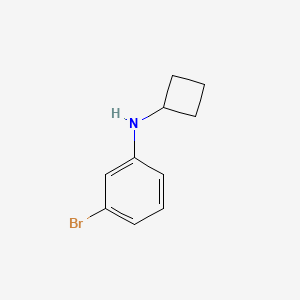

![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/no-structure.png)
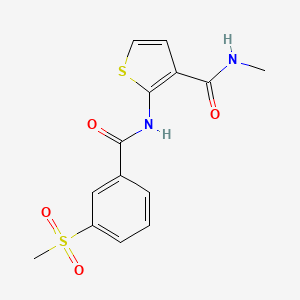
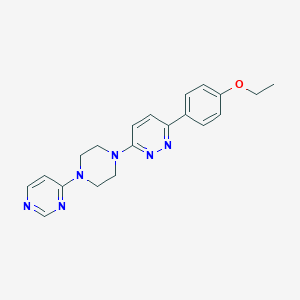
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2650196.png)
![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)
